N,N-Diethyl-2-formyl-6-methoxybenzamide

Description

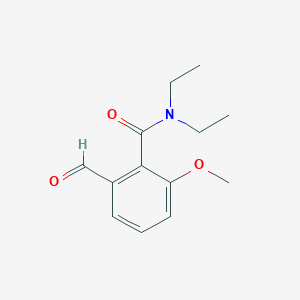

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-formyl-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJAYDOIDXXAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499161 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70946-17-7 | |

| Record name | N,N-Diethyl-2-formyl-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Structure and Properties of N,N-Diethyl-2-formyl-6-methoxybenzamide

Executive Summary

N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) is a highly specialized, contiguously substituted aromatic building block[1]. In the realm of advanced synthetic organic chemistry, it serves as a critical intermediate, primarily generated via the Directed Ortho Metalation (DoM) methodology pioneered by Victor Snieckus[2]. This compound provides an elegant scaffold for the total synthesis of complex natural products, phthalides, and benzomorphan derivatives.

This whitepaper provides a comprehensive analysis of its molecular architecture, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Molecular Architecture and Physicochemical Profile

The molecular structure of N,N-Diethyl-2-formyl-6-methoxybenzamide is defined by a central benzene ring bearing three contiguous substituents:

-

C1: An N,N-diethylamide group (

). -

C2: A formyl group (

). -

C6: A methoxy group (

).

This 1,2,6-substitution pattern is thermodynamically challenging to achieve via classic electrophilic aromatic substitution due to steric hindrance and conflicting directing effects. However, it is efficiently constructed by exploiting the hierarchy of Directed Metalation Groups (DMGs) . The N,N-diethylamide is a powerful DMG, strongly coordinating to lithium cations and directing deprotonation to the adjacent ortho position (C6 of the starting material, which becomes C2 in the final product nomenclature).

Quantitative Physicochemical Data

The following table summarizes the verified physical and spectral properties of the compound[3][4]:

| Property | Value / Description |

| Chemical Name | N,N-Diethyl-2-formyl-6-methoxybenzamide |

| CAS Number | 70946-17-7 |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| Boiling Point | 134–136 °C at 0.05 mm Hg |

| Appearance | Colorless to straw-colored viscous oil |

| IR (CHCl | |

| 1.01 (t, 3H), 1.29 (t, 3H), 3.11 (q, 2H), 3.49–3.61 (m, 1H), 3.67–3.82 (m, 1H), 3.86 (s, 3H, -OCH |

Mechanistic Causality: The Directed Ortho Metalation (DoM) Pathway

The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide is a masterclass in the Complex-Induced Proximity Effect (CIPE) [2].

Causality of Reagent Selection:

-

Why sec-Butyllithium (s-BuLi)? While n-BuLi is a standard base, s-BuLi is utilized here because its increased steric bulk prevents unwanted nucleophilic attack on the amide carbonyl, while its higher kinetic basicity ensures rapid deprotonation of the aromatic ring.

-

Why TMEDA? N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to break down the hexameric/tetrameric aggregates of s-BuLi in THF. By forming a more reactive monomeric/dimeric TMEDA-Li complex, the kinetic basicity of the alkyllithium is drastically increased.

-

Regioselectivity: The starting material possesses two DMGs: the amide and the methoxy group. The tertiary amide is a significantly stronger DMG. The lithium cation pre-coordinates preferentially to the highly Lewis basic amide oxygen. This proximity strictly directs the s-BuLi to deprotonate the C6 proton, ignoring the C3 proton adjacent to the weaker methoxy DMG.

-

Why DMF as the Electrophile? N,N-Dimethylformamide (DMF) acts as the formylating agent. The C6-aryllithium attacks the carbonyl carbon of DMF to form a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures and only collapses to release the aldehyde upon aqueous acidic workup, thereby preventing over-addition of the aryllithium to the newly formed aldehyde.

Mechanistic pathway of the Directed Ortho Metalation (DoM) yielding the target benzamide.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Visual and thermodynamic cues are embedded within the steps to confirm the reaction's progression in real-time[3][5].

Step-by-Step Methodology

1. System Preparation & Inert Atmosphere

-

Flame-dry a 3-necked flask equipped with an internal low-temperature thermometer, dropping funnel, and overhead stirrer under reduced pressure. Cool under a continuous stream of dry nitrogen.

-

Charge the flask with 500 mL of anhydrous THF and cool to an internal temperature of −72 °C to −78 °C using a dry ice/acetone bath. Causality: Strict temperature control is mandatory to suppress the competing nucleophilic addition of s-BuLi to the amide carbonyl.

2. Generation of the Lithiating Complex

-

Add TMEDA (1.3 equivalents) followed by s-BuLi (1.22 M in cyclohexane, 1.3 equivalents).

-

Validation Cue: Observe a slight internal temperature rise (exotherm) and the formation of a fluorescent yellow solution , confirming the active TMEDA-s-BuLi complex. Allow the system to re-cool to −73 °C.

3. Substrate Addition (Metalation)

-

Dissolve N,N-diethyl-2-methoxybenzamide (1.0 equivalent) in anhydrous THF and add dropwise, maintaining the internal temperature below −68 °C.

-

Validation Cue: Stir for 1 hour. The self-validating cue for successful metalation is the color shift from fluorescent yellow to a pale yellow suspension accompanied by the formation of a copious white precipitate (the insoluble aryllithium intermediate)[3].

4. Electrophilic Quench

-

Add anhydrous DMF (excess, ~2.0 equivalents) rapidly via the dropping funnel.

-

Validation Cue: The white precipitate will dissolve, and the solution will clarify as the soluble tetrahedral hemiaminal intermediate forms. Remove the cooling bath after 2 minutes and allow the reaction to warm to room temperature over 16 hours.

5. Workup and Purification

-

Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane, wash sequentially with water and saturated brine to remove TMEDA and unreacted DMF.

-

Purify the crude orange oil via silica gel column chromatography (mesh 230-400) using an ethyl acetate-hexane (1:1) eluent to yield the pure product.

Step-by-step experimental workflow for the synthesis and purification of the compound.

Applications in Advanced Synthesis

The unique 1,2,6-substitution pattern of N,N-Diethyl-2-formyl-6-methoxybenzamide makes it an invaluable precursor in several advanced synthetic pathways:

-

Synthesis of 7-Methoxyphthalide: The formyl group can be reduced to an alcohol using sodium borohydride (

). Subsequent acid-catalyzed cyclization (with the expulsion of diethylamine) yields 7-methoxyphthalide in excellent yields. This is a standard procedure documented in Organic Syntheses[5]. -

Total Synthesis of Corollosporine: Corollosporine is a bioactive antibacterial metabolite isolated from the marine fungus Corollospora maritima. N,N-Diethyl-2-formyl-6-methoxybenzamide serves as the exact core building block. The formyl group undergoes Grignard addition with hexylmagnesium bromide, followed by oxidation and demethylation to yield the natural product[6].

-

Benzomorphan Scaffolds: The compound is utilized in intramolecular Buchwald-Hartwig aminations to construct complex benzomorphan alkaloid scaffolds, which are highly relevant in neuropharmacology[7].

References

-

Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). "7-Methoxyphthalide". Organic Syntheses, 72, 163.[Link]

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879–933.[Link]

-

Ohzeki, T., & Mori, K. (2001). "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". Bioscience, Biotechnology, and Biochemistry, 65(1), 172-175.[Link]

Sources

- 1. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. academic.oup.com [academic.oup.com]

- 7. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

N,N-Diethyl-2-formyl-6-methoxybenzamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-2-formyl-6-methoxybenzamide, a substituted benzamide of interest in chemical research and development. Due to the limited availability of dedicated literature for this specific compound, this guide synthesizes confirmed chemical identifiers with extrapolated data from closely related benzamide analogs. The objective is to offer a foundational understanding of its chemical nature, potential synthesis strategies, and key safety considerations, thereby empowering researchers in their experimental design and application development. This document is structured to provide both direct information where available and logical inferences based on the broader class of benzamide compounds.

Core Chemical Identity

A precise understanding of a compound's identity is fundamental to all scientific inquiry. The following table summarizes the key chemical identifiers for N,N-Diethyl-2-formyl-6-methoxybenzamide.

| Identifier | Value | Source |

| CAS Number | 70946-17-7 | Chemical Catalogs |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| MDL/ACD Number | MFCD20527268 | Key Organics |

Physicochemical Properties and Data

Detailed experimental data for N,N-Diethyl-2-formyl-6-methoxybenzamide is not extensively reported in publicly accessible literature. However, based on its structure—a substituted aromatic amide—we can infer certain physicochemical properties. The presence of a polar benzamide group and a relatively non-polar diethylamide and methoxy group suggests moderate solubility in a range of organic solvents.

Note: The following data is for the related compound N,N-Diethylbenzamide (CAS: 1696-17-9) and should be used as a general reference, not as a direct substitute for experimentally determined values for N,N-Diethyl-2-formyl-6-methoxybenzamide.

| Property | Value (for N,N-Diethylbenzamide) |

| Melting Point | 28 - 32 °C |

| Boiling Point | 146 - 150 °C |

| Flash Point | > 100 °C |

Synthesis and Reaction Chemistry

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the amide bond as a key step. This could be achieved through the reaction of a suitable benzoic acid derivative with diethylamine. The formyl and methoxy substituents on the aromatic ring would need to be installed prior to or after the amidation step, depending on their stability to the reaction conditions.

Caption: Retrosynthetic analysis of N,N-Diethyl-2-formyl-6-methoxybenzamide.

Proposed Synthetic Protocol

The synthesis of substituted benzamides is a well-established transformation in organic chemistry. A common method involves the acylation of an amine with a carboxylic acid or its activated derivative. The following is a generalized, hypothetical protocol for the synthesis of the title compound.

Step 1: Synthesis of 2-Formyl-6-methoxybenzoic acid This starting material could potentially be synthesized from commercially available precursors through ortho-lithiation and formylation reactions, or through oxidation of a corresponding benzyl alcohol.

Step 2: Amidation

-

In a round-bottom flask, dissolve 2-formyl-6-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide like DCC, and a catalytic amount of a base like 4-Dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

Slowly add diethylamine to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel to obtain N,N-Diethyl-2-formyl-6-methoxybenzamide.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents interference with the reactive intermediates.

-

Coupling Agent: Activates the carboxylic acid for efficient amide bond formation under mild conditions, minimizing side reactions.

-

Aqueous Workup: Separates the organic product from water-soluble impurities.

-

Column Chromatography: Purifies the final compound based on polarity.

Potential Applications and Biological Context

While specific applications for N,N-Diethyl-2-formyl-6-methoxybenzamide are not documented, the benzamide scaffold is a privileged structure in medicinal chemistry and materials science. Substituted benzamides are known to exhibit a wide range of biological activities, including but not limited to:

-

Antipsychotic agents

-

Antiemetics

-

Gastroprokinetic agents

-

Anticonvulsants

-

Analgesics

The specific substitution pattern of a formyl and a methoxy group on the aromatic ring, combined with the N,N-diethylamide functionality, suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The formyl group, in particular, is a versatile handle for further chemical modifications.

Caption: Diverse biological activities of the benzamide scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) for N,N-Diethyl-2-formyl-6-methoxybenzamide is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The safety information for the related compound, N,N-Diethylbenzamide, is summarized below and should be considered as a preliminary guide.

| Hazard Category | Precautionary Statement |

| Acute Oral Toxicity | Harmful if swallowed. |

| Acute Dermal Toxicity | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

N,N-Diethyl-2-formyl-6-methoxybenzamide is a chemical compound with a confirmed identity but limited publicly available technical data. This guide has provided its core chemical identifiers and has presented a plausible, though unverified, synthetic strategy based on established chemical principles. While its specific applications are yet to be defined, its structural features suggest potential as a building block in the development of novel molecules with biological or material properties. Researchers working with this compound should proceed with due caution, adhering to stringent safety protocols, and are encouraged to perform thorough characterization to establish a more complete physicochemical profile.

References

Due to the lack of specific literature for N,N-Diethyl-2-formyl-6-methoxybenzamide, this section provides references to general organic synthesis and safety data for related compounds. Researchers should consult these for foundational knowledge.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic synthesis principles).

- Sigma-Aldrich. Safety Data Sheet for N,N-Diethylbenzamide (CAS 1696-17-9).

Physicochemical Characteristics and Synthetic Utility of N,N-Diethyl-2-formyl-6-methoxybenzamide: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, the precise construction of polysubstituted aromatic rings is a critical bottleneck. N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) serves as a highly specialized, versatile building block designed specifically to overcome these regiochemical challenges[1]. Functioning as a key intermediate in Directed ortho Metalation (DoM) workflows, this compound provides a rigid, sterically hindered scaffold that allows researchers to synthesize complex benzomorphans, isoquinoline alkaloids, and phthalide derivatives with absolute regiocontrol.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its generation.

Molecular Identity and Physicochemical Profiling

Understanding the physical and spectral characteristics of N,N-Diethyl-2-formyl-6-methoxybenzamide is essential for downstream purification and analytical validation. The molecule features a highly polarized amide core flanked by a methoxy group and a reactive formyl moiety, dictating its behavior in chromatographic and spectroscopic environments[2].

Table 1: Physicochemical Properties

| Parameter | Specification / Value |

| IUPAC Name | 2-formyl-6-methoxy-N,N-diethylbenzamide |

| CAS Registry Number | 70946-17-7 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Boiling Point | 134–136 °C at 0.05 mmHg |

| Appearance | Straw-colored liquid to pale yellow oil |

Table 2: Standardized Spectroscopic Data

| Analytical Method | Key Signals & Assignments |

| IR (CHCl₃) | ν(max) 1705 cm⁻¹ (Formyl C=O), 1620 cm⁻¹ (Amide C=O) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.99 (s, 1H, CHO), 7.43–7.55 (m, 2H, Ar-H), 7.16 (dd, 1H, J=1.3, 7.8 Hz, Ar-H), 3.86 (s, 3H, OCH₃), 3.67–3.82 (m, 1H, NCH₂), 3.49–3.61 (m, 1H, NCH₂), 3.11 (q, 2H, J=7.2 Hz, NCH₂), 1.29 (t, 3H, J=7.2 Hz, CH₃), 1.01 (t, 3H, J=7.2 Hz, CH₃) |

| Mass Spectrometry (EI) | m/z 235 (M⁺, 5%), 206 (M⁺ - C₂H₅, 100%, Base Peak) |

(Note: The complex multiplet splitting of the N-CH₂ protons in the ¹H NMR spectrum is a direct consequence of restricted rotation around the amide C-N bond, rendering the ethyl groups magnetically non-equivalent[2].)

Mechanistic Foundations: Directed ortho Metalation (DoM)

The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide relies on the Directed ortho Metalation (DoM) methodology, a powerful strategy for the regioselective functionalization of aromatics, as pioneered by Victor Snieckus ()[3].

As an Application Scientist, it is crucial to understand the causality behind the reagent selection in this workflow:

-

Why the N,N-Diethylamide Group? The diethylamide moiety acts as a premier Directed Metalation Group (DMG). The lone pair on the carbonyl oxygen strongly coordinates the lithium cation, bringing the strong base into the immediate vicinity of the ortho-proton. Concurrently, the bulky ethyl groups provide severe steric shielding, completely blocking the alkyllithium base from executing a nucleophilic attack on the carbonyl carbon[3].

-

Why sec-Butyllithium (sec-BuLi)? Standard n-butyllithium is often insufficiently basic and too nucleophilic for this specific substrate. sec-BuLi provides the optimal thermodynamic balance: its increased basicity drives the C-H activation, while its secondary carbon structure adds steric bulk, further preventing unwanted carbonyl addition[4].

-

Why TMEDA? In non-polar solvents, alkyllithiums exist as unreactive hexameric or tetrameric aggregates. The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) coordinates the lithium ions, breaking these aggregates into highly reactive monomers or dimers, which exponentially accelerates the rate of deprotonation[2].

Reaction pathway for the Directed ortho Metalation (DoM) and formylation workflow.

Standardized Synthetic Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol—adapted from authoritative standards ()[5]—is designed as a self-validating system . Built-in visual and chemical checkpoints guarantee that the researcher can verify the success of each step in real-time.

Step-by-Step Methodology

1. Cryogenic Preparation & Complexation

-

Flame-dry a 1-L three-necked flask under reduced pressure and purge with nitrogen.

-

Charge the flask with 500 mL of freshly distilled Tetrahydrofuran (THF) and cool to an internal temperature of −72 °C to −78 °C using a dry ice/acetone bath.

-

Add TMEDA (23.5 mL, 0.156 mol), followed by 1.22 M sec-butyllithium in cyclohexane (128.7 mL, 0.157 mol)[2].

-

Self-Validation Checkpoint 1 (Titration):sec-BuLi degrades over time. Prior to this step, the base MUST be titrated against 2,5-dimethoxybenzyl alcohol. Using degraded base will destroy the stoichiometry and result in incomplete metalation[4].

2. Substrate Addition & C-H Activation

-

Dissolve N,N-Diethyl-2-methoxybenzamide (24.9 g, 0.121 mol) in 100 mL of THF.

-

Add this solution dropwise via a pressure-equalizing funnel, strictly maintaining the internal temperature below −68 °C[4].

-

Self-Validation Checkpoint 2 (Visual Cue): The reaction mixture will initially turn a fluorescent yellow. After 1 hour of stirring, the solution will transition to a yellow suspension accompanied by a copious white precipitate. This precipitate is the physical manifestation of the ortho-lithiated intermediate. If the solution remains clear, the C-H activation has failed[4].

3. Electrophilic Quench

-

Add anhydrous Dimethylformamide (DMF, 11.2 mL) rapidly via the dropping funnel. DMF acts as the formyl cation equivalent.

-

Remove the cooling bath after 2 minutes and allow the solution to warm to room temperature over 16 hours[4].

4. Workup and Purification

-

Concentrate the mixture under reduced pressure. Dissolve the residue in methylene chloride (200 mL).

-

Wash the organic layer with distilled water (2 × 200 mL) and saturated brine (2 × 50 mL) to remove lithium salts and TMEDA.

-

Purify the resulting orange oil via silica gel column chromatography (mesh 230-400) using an ethyl acetate-hexane (1:1) eluent to yield the pure target compound[2].

Downstream Applications in Drug Development

In pharmaceutical chemistry, N,N-Diethyl-2-formyl-6-methoxybenzamide is rarely the final drug candidate; rather, it is a high-value architectural scaffold.

-

Benzomorphan Analgesics: The formyl group provides an electrophilic handle for Takai olefinations or reductive aminations, enabling the cyclization of complex benzomorphan core structures used in central nervous system (CNS) therapeutics.

-

Phthalide Synthesis: Acidic hydrolysis of the diethylamide group, coupled with intramolecular cyclization of the adjacent formyl moiety, rapidly yields 7-methoxyphthalide derivatives[5], which are core pharmacophores in various natural products and antihypertensive agents.

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(8), 879–933.[Link]

-

Wang, X., de Silva, S. O., Reed, J. N., Billadeau, R., Griffen, E. J., Chan, A., & Snieckus, V. (1995). 7-Methoxyphthalide. Organic Syntheses, 72, 163.[Link]

-

ChemicalBook / ChemicalBridge. (n.d.). N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS 70946-17-7) Properties and Specifications. [Link]

Sources

Technical Guide: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via Directed Ortho Metalation (DoM)

The following technical guide details the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide , a critical trisubstituted aromatic scaffold used in the development of isoquinoline alkaloids, benzomorphans, and antifungal agents (e.g., Corollosporine).

Executive Summary

Molecule: N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) Role: A versatile, densely functionalized aromatic intermediate. It features three contiguous substituents (amide, formyl, methoxy) on the benzene ring, creating a "1,2,3" (or 1,2,6) substitution pattern that is difficult to achieve via classical Electrophilic Aromatic Substitution (EAS). Primary Pathway: Directed Ortho Metalation (DoM) .[1] This route utilizes the synergistic directing power of the diethylamide and methoxy groups to regioselectively install the formyl group. Target Audience: Synthetic chemists and process development scientists requiring high-purity intermediates for natural product total synthesis or medicinal chemistry scaffolds.

Strategic Retrosynthesis & Rationale

The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide presents a regioselectivity challenge. Classical formylation (e.g., Vilsmeier-Haack) on 3-methoxybenzamide would likely yield a mixture of isomers dominated by para-substitution relative to the activating methoxy group.

The DoM Solution: By employing Directed Ortho Metalation , we leverage the N,N-diethylamide moiety as a powerful Directed Metalation Group (DMG) .

-

Mechanism: The amide oxygen coordinates with the lithium base (s-BuLi), bringing the base into close proximity with the ortho proton (C6).

-

Synergy: The methoxy group at C2 also acts as a DMG. However, the bulky diethylamide group at C1 directs lithiation to the C6 position (the "other" ortho position) to minimize steric clash, or potentially the position between them (C2) is blocked if we started with a 3-substituted system. In this specific protocol starting from N,N-diethyl-2-methoxybenzamide , the lithiation occurs at C6, flanked by the amide, creating the 1,2,6-substitution pattern.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the DoM strategy.

Comprehensive Synthesis Protocol

This protocol is adapted from high-reliability sources, including Organic Syntheses, ensuring reproducibility and scalability.

Phase 1: Precursor Synthesis (N,N-Diethyl-2-methoxybenzamide)

Before the critical metalation step, the amide directing group must be installed.

Reagents: o-Anisic acid, Thionyl chloride (SOCl₂), Diethylamine (Et₂NH), Toluene. Reaction Type: Acyl Chloride formation followed by Amidation.[2]

-

Activation: Dissolve o-anisic acid in toluene. Add SOCl₂ (1.2 equiv) and a catalytic amount of DMF. Heat to reflux until gas evolution (SO₂/HCl) ceases.

-

Expert Insight: Complete removal of SOCl₂ is critical. Co-evaporate with toluene twice to ensure no acidic residue remains, which would quench the amine in the next step.

-

-

Amidation: Dissolve the crude acid chloride in dry THF. Cool to 0°C. Slowly add diethylamine (2.5 equiv). The excess amine acts as a scavenger for the HCl generated.

-

Workup: Filter off the diethylamine hydrochloride salt. Wash the filtrate with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (approx. 118-120°C at 0.1 mmHg) to obtain the amide as a straw-colored liquid.

Phase 2: Directed Ortho Metalation & Formylation

This is the critical step requiring strict anhydrous conditions and cryogenic control.

Reagents: sec-Butyllithium (s-BuLi), N,N,N',N'-Tetramethylethylenediamine (TMEDA), DMF, Anhydrous THF.

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 3-neck flask under nitrogen flow. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Base Preparation: Add TMEDA (1.1 equiv) followed by s-BuLi (1.1 equiv, typically 1.3 M in cyclohexane) dropwise.

-

Observation: The solution may turn a fluorescent yellow, indicating the formation of the complexed base.

-

Why TMEDA? It breaks up alkyllithium aggregates, increasing the basicity and reactivity of s-BuLi, essential for efficient deprotonation at cryogenic temperatures.

-

-

Metalation (The DoM Event): Dissolve N,N-Diethyl-2-methoxybenzamide (1.0 equiv) in THF and add it dropwise to the base mixture, maintaining internal temperature below -70°C .

-

Time: Stir at -78°C for 1 hour. This allows the "Complex Induced Proximity Effect" (CIPE) to drive the lithiation specifically to the C6 position.

-

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is exothermic; monitor temperature closely.

-

Quench & Hydrolysis: Allow the mixture to warm to 0°C. Quench with saturated aqueous NH₄Cl or dilute HCl. This hydrolyzes the intermediate hemiaminolate to the aldehyde.

-

Purification: Extract with ethyl acetate. The product can be purified via silica gel chromatography (Ethyl Acetate/Hexane 1:[6]1) or recrystallization depending on purity.

Key Data Points:

| Parameter | Specification | Note |

|---|---|---|

| Appearance | Colorless/Pale Solid or Oil | bp 134–136°C (0.05 mm) |

| Yield | 85 - 95% | High efficiency due to DoM specificity |

| 1H NMR (CHO) | ~9.99 - 10.05 ppm (s, 1H) | Distinct aldehyde singlet |

| IR (C=O) | ~1680-1705 cm⁻¹ | Aldehyde and Amide bands |[1][5][6][7][8]

Mechanistic Visualization

The success of this reaction relies on the coordination sphere of the Lithium atom.

Figure 2: Mechanistic flow of the Directed Ortho Metalation process.

Troubleshooting & Optimization (Expertise)

-

Problem: Low Yield / Starting Material Recovery.

-

Cause: Moisture in THF or degradation of s-BuLi.

-

Solution: Titrate s-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone immediately prior to use.

-

-

Problem: Regioisomer Contamination.

-

Cause: Temperature spikes above -60°C during base addition allow thermodynamic equilibration (scrambling).

-

Solution: Use an internal thermometer.[6] Control addition rate strictly.

-

-

Problem: Incomplete Formylation.

-

Cause: DMF contains water.

-

Solution: Store DMF over activated 4Å molecular sieves.

-

References

-

Organic Syntheses Procedure (Primary Protocol): Snieckus, V., et al. "N,N-Diethyl-2-formyl-6-methoxybenzamide". Organic Syntheses, Coll.[8] Vol. 9, p. 28 (1998); Vol. 74, p. 28 (1997).

-

Application in Natural Product Synthesis: Ohzeki, T., & Mori, K. "Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima". Bioscience, Biotechnology, and Biochemistry, 61(1), 174-176.

-

General DoM Methodology: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. researchgate.net [researchgate.net]

- 5. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: N,N-Diethyl-2-formyl-6-methoxybenzamide as a Strategic Pharmaceutical Intermediate

This guide details the technical utility, synthetic pathways, and pharmaceutical applications of N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7).

Executive Summary

N,N-Diethyl-2-formyl-6-methoxybenzamide represents a specialized class of "masked" aromatic building blocks used in the synthesis of complex polycyclic pharmacophores. Its structural value lies in the orthogonal reactivity of its substituents:

-

Diethylamide Group: Acts as a powerful Directed Metalation Group (DMG), enabling precise regioselective functionalization.

-

Formyl Group (C-2): Provides an electrophilic handle for cyclization (e.g., to phthalides or isoquinolines).

-

Methoxy Group (C-6): Modulates electronic density and serves as a precursor to phenolic hydroxyls found in bioactive scaffolds.

This intermediate is critical in the synthesis of Benzomorphan analgesics (opioid receptor modulators) and 7-substituted phthalide derivatives, which serve as cores for various bioactive natural products and enzyme inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | N,N-Diethyl-2-formyl-6-methoxybenzamide |

| CAS Number | 70946-17-7 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Pale yellow oil (often crystallizes upon standing) |

| Boiling Point | 134–136 °C at 0.05 mmHg |

| Solubility | Soluble in THF, CH₂Cl₂, Ethyl Acetate; Insoluble in water |

| Stability | Air-sensitive (aldehyde oxidation); Store under N₂ at -20°C |

Strategic Utility: The Power of Directed Ortho Metalation (DoM)

The synthesis and utility of this intermediate rely heavily on Directed Ortho Metalation (DoM) . The diethylamide moiety is not merely a protecting group; it is a lithium-coordinating director .

Mechanistic Causality

-

Coordination: The carbonyl oxygen of the amide coordinates with sec-Butyllithium (s-BuLi).

-

Deprotonation: This coordination brings the base into proximity with the ortho proton (C-2 position), lowering the activation energy for deprotonation.

-

Stabilization: The resulting ortho-lithiated species is stabilized by the amide, preventing decomposition until the electrophile (DMF) is introduced.

Visualization: DoM Mechanism & Synthesis

The following diagram illustrates the transformation from the precursor (2-methoxybenzoic acid) to the target intermediate.

Figure 1: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to install the formyl group regioselectively.

Detailed Experimental Protocol

Objective: Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via ortho-lithiation. Scale: Laboratory Prep (approx. 20-25g scale).

Phase 1: Precursor Synthesis (Amide Formation)

Note: Direct lithiation requires the diethylamide, not the acid.

-

Activation: Dissolve 2-methoxybenzoic acid (20.0 g) in toluene. Add thionyl chloride (1.5 equiv) and catalytic DMF. Reflux until gas evolution ceases (approx. 2h).

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield the acid chloride.

-

Amidation: Dissolve the residue in dry THF. Cool to 0°C. Slowly add diethylamine (2.5 equiv). Stir for 1h.

-

Workup: Partition between water and CH₂Cl₂. Wash organic layer with dilute HCl and brine.[1] Dry (MgSO₄) and concentrate. Distill to obtain N,N-Diethyl-2-methoxybenzamide (Yield: ~90%).

Phase 2: Directed Lithiation & Formylation

Critical Safety:sec-Butyllithium is pyrophoric. Use strict anhydrous/anaerobic techniques.

-

Setup: Flame-dry a 1L 3-neck flask. Purge with Nitrogen. Add dry THF (500 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA , 1.1 equiv).

-

Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

-

Lithiation: Add sec-BuLi (1.1 equiv, cyclohexane solution) dropwise via syringe pump over 30 mins. Maintain temp < -70°C.

-

Observation: Solution typically turns bright yellow/orange (formation of lithio-species).

-

-

Addition: Dissolve N,N-Diethyl-2-methoxybenzamide (from Phase 1) in THF and add dropwise to the lithiated solution at -78°C. Stir for 1h.

-

Formylation: Add anhydrous Dimethylformamide (DMF , 1.5 equiv) rapidly.

-

Quench: Allow mixture to warm to 0°C. Quench with saturated NH₄Cl solution.

-

Purification: Extract with Ethyl Acetate. The crude oil is purified via silica gel chromatography (Hexane:EtOAc 1:1).

Yield Expectation: 80-85%.

Downstream Pharmaceutical Applications[4][6]

A. Benzomorphan Analgesics (Opioids)

The intermediate is a precursor to the 6,7-benzomorphan core, found in analgesics like Pentazocine and Phenazocine .

-

Chemistry: The formyl group reacts with amines (reductive amination) or undergoes intramolecular cyclization with the amide to form the tricyclic B/C ring system.

B. 7-Methoxyphthalide Derivatives

Reduction of the formyl group followed by acid-catalyzed cyclization yields 7-methoxyphthalide .

-

Relevance: Phthalides are pharmacophores in various drugs (e.g., Mycophenolate analogs) and bioactive natural products (e.g., Khellin derivatives).

-

Pathway:

-

Reduction (NaBH₄) → Alcohol.

-

Acidification (HCl) → Lactonization (Phthalide formation).

-

Visualization: Downstream Pathways

Figure 2: Divergent synthesis to key pharmaceutical scaffolds.

References

-

Organic Syntheses , Coll.[2] Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995). Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide.

-

Khartulyari, A. S. (2007).[3] Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation. Dissertation, University of Tübingen.

-

Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

Sources

Safety Data Sheet (SDS) and hazards for N,N-Diethyl-2-formyl-6-methoxybenzamide

Technical Hazard & Handling Guide: N,N-Diethyl-2-formyl-6-methoxybenzamide

Chemical Identity & Physicochemical Profile

Compound Identity:

-

IUPAC Name: N,N-Diethyl-2-formyl-6-methoxybenzamide

-

Molecular Weight: 235.28 g/mol [2]

-

Synonyms: 2-Formyl-6-methoxy-N,N-diethylbenzamide; 6-Methoxy-N,N-diethyl-2-formylbenzamide.[5]

Physicochemical Properties:

-

Physical State: Viscous liquid or oil (often straw-colored to yellow).

-

Boiling Point: 134–136 °C at 0.05 mmHg (high vacuum distillation required).

-

Solubility: Soluble in organic solvents (Dichloromethane, THF, Ethyl Acetate); sparingly soluble in water.

-

Stability: The formyl group (-CHO) makes this compound susceptible to air oxidation, potentially forming the corresponding carboxylic acid (2-carboxy-6-methoxy-N,N-diethylbenzamide). It is best stored under an inert atmosphere (Nitrogen or Argon).

Table 1: Key Physical Data

| Property | Value | Source |

| Appearance | Straw-colored liquid/oil | Organic Syntheses [1] |

| Boiling Point | 134–136 °C (0.05 mmHg) | Organic Syntheses [1] |

| Flash Point | >110 °C (Predicted) | Analog-based (Benzamides) |

| Density | ~1.1 g/cm³ (Predicted) | ChemSpider / ACD |

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of benzamide analogs (e.g., N,N-diethylbenzamide) and functional group reactivity (aromatic aldehydes).

Signal Word: WARNING

Hazard Statements (H-Codes):

-

H335: May cause respiratory irritation.[7]

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves/eye protection/face protection.[6][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[7][8]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Scientific Rationale for Hazards:

-

Amide Moiety: N,N-Diethylbenzamides are known to possess moderate acute toxicity and skin permeability properties (often used as penetration enhancers or insect repellents like DEET analogs).

-

Aldehyde Group: Aromatic aldehydes are universal irritants to mucous membranes and can cause contact dermatitis upon prolonged exposure.

-

Methoxy Group: Generally electron-donating, stabilizing the ring, but does not significantly alter the acute toxicity profile compared to the parent benzamide.

Synthesis & Impurity Profile (Technical Context)

Understanding the synthesis is critical for assessing impurities that may alter the hazard profile (e.g., residual lithium salts or pyrophoric reagents).

Primary Synthetic Route (Directed Ortho Metalation): This compound is classically synthesized via the ortho-lithiation of N,N-diethyl-2-methoxybenzamide using sec-butyllithium (sec-BuLi) and TMEDA, followed by a formyl quench with Dimethylformamide (DMF).

Impurity Risks:

-

Residual Lithium Salts: If the workup is not acidic enough, lithium salts may persist, increasing basicity/corrosivity.

-

Residual sec-BuLi: Highly unlikely after aqueous workup, but implies the crude reaction mixture before quenching is Pyrophoric .

-

Oxidation Byproducts: Presence of white solids in the oil usually indicates oxidation to the carboxylic acid.

Diagram 1: Synthesis & Impurity Flow

Caption: Directed Ortho Metalation pathway showing critical reactive intermediates and potential storage degradation products.

Safe Handling & Storage Protocols

Self-Validating Safety Check: Before use, perform a visual inspection. The compound should be a clear, straw-colored oil.

-

Pass: Clear oil. Proceed.

-

Fail: Cloudy or contains white precipitate. This indicates oxidation. Purify via silica gel chromatography (Ethyl Acetate/Hexane 1:1) before use to ensure stoichiometric accuracy.

Handling:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

Inert Atmosphere: Due to the aldehyde functionality, reactions involving this intermediate should be run under Nitrogen or Argon to prevent side reactions.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a standard lab coat.

Storage:

-

Temperature: Refrigerator (2–8 °C) is recommended to slow oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Flush headspace with nitrogen before sealing.

Emergency Response Procedures

Diagram 2: Emergency Decision Logic

Caption: Triage workflow for accidental exposure to benzamide intermediates.

Fire Fighting:

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do NOT use a solid water stream, as it may scatter the oil.

-

Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).

Spill Cleanup:

-

Ventilate: Open fume hood sashes fully (if safe) or increase ventilation.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.

-

Clean: Wipe surface with acetone followed by soapy water to remove oily residue.

Toxicology & Ecotoxicology

Acute Toxicity (Read-Across Data): Since specific LD50 data is absent for CAS 70946-17-7, data is extrapolated from the structural analog N,N-Diethylbenzamide (CAS 1696-17-9).

-

Oral LD50 (Rat): ~2000 mg/kg (Estimated).

-

Dermal LD50 (Rabbit): >2000 mg/kg (Estimated).

Target Organs:

-

Primary: Respiratory system (irritation from vapors).

-

Secondary: Central Nervous System (high dose exposure to benzamides can cause mild CNS depression).

Environmental Impact:

-

Aquatic Toxicity: Predicted to be harmful to aquatic life with long-lasting effects. Do not allow the compound to enter drains or watercourses.

-

Biodegradability: Benzamides are generally slow to biodegrade.

References

-

Organic Syntheses. (1993). Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide. Coll. Vol. 8, p. 190 (1993); Vol. 72, p. 163 (1993). Available at: [Link]

-

PubChem. (n.d.).[9][10] N,N-Diethylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemicalBridge. (n.d.). Product Data: N,N-Diethyl-2-formyl-6-methoxybenzamide. Available at: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. AB494814 | CAS 70946-17-7 – abcr Gute Chemie [abcr.com]

- 3. N,N-Diethyl-2-formyl-6-methoxybenzamide,70946-17-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. baike.molbase.cn [baike.molbase.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-formyl-N,N-dimethylbenzamide | C10H11NO2 | CID 15445463 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Diethyl-2-formyl-6-methoxybenzamide: The Snieckus Intermediate in Medicinal Chemistry

Executive Summary

N,N-Diethyl-2-formyl-6-methoxybenzamide (CAS: 70946-17-7) is a specialized aromatic building block that serves as a cornerstone in the synthesis of polysubstituted aromatic rings, particularly in the development of phthalide-based natural products , isoquinoline alkaloids , and benzomorphan opioid scaffolds .[1]

Historically significant as a textbook example of Directed Ortho Metalation (DoM) , this molecule demonstrates the power of the diethylamide group to override conventional electrophilic substitution patterns, allowing medicinal chemists to access sterically congested 1,2,3-trisubstituted benzene systems with high regiocontrol.

Historical Context: The Snieckus Legacy

The prominence of N,N-Diethyl-2-formyl-6-methoxybenzamide in organic synthesis is inextricably linked to the work of Professor Victor Snieckus . In the late 20th century, the Snieckus group established the N,N-diethylamide moiety as one of the most robust Directed Metalation Groups (DMGs) .

Before the widespread adoption of DoM, synthesizing 1,2,3-trisubstituted benzenes (like 2-formyl-6-methoxybenzamide) was arduous, often requiring long sequences of protection/deprotection or suffering from poor regioselectivity in electrophilic aromatic substitution. This molecule became a "gold standard" proof-of-concept, demonstrating that a bulky amide could coordinate a strong base (sec-butyllithium) to deprotonate the ortho position selectively, enabling the introduction of electrophiles (like DMF) with surgical precision.

Key Structural Features[2][3]

-

Diethylamide Core : Provides steric bulk to prevent nucleophilic attack at the carbonyl (preventing ketone formation) while coordinating lithium to direct metalation.

-

Methoxy Group : Acts as a secondary DMG, but in this specific synthesis, the amide's coordination dominance and steric factors direct lithiation to the C6 position rather than the crowded C3 position.

-

Formyl Handle : A versatile reactive center for condensation, reduction, or further functionalization.

Synthesis Protocol: The "Gold Standard" Method

The most authoritative synthesis of this compound is documented in Organic Syntheses (Coll. Vol. 9, p. 559), a testament to its reliability.

Reaction Scheme

The synthesis utilizes the Directed Ortho Metalation (DoM) strategy.[2]

Figure 1: The Directed Ortho Metalation (DoM) pathway for the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide.

Detailed Methodology

Reagents:

-

Substrate: N,N-Diethyl-2-methoxybenzamide[2]

-

Base: sec-Butyllithium (1.3 M in cyclohexane)

-

Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)[3][2][4]

-

Electrophile: N,N-Dimethylformamide (DMF)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Setup : Flame-dry a 3-neck flask under nitrogen. Add anhydrous THF and cool to -78°C .

-

Base Preparation : Add TMEDA (1.2 equiv) followed by sec-BuLi (1.2 equiv). The TMEDA breaks down alkyllithium aggregates, increasing the basicity and reactivity of the lithium species.

-

Substrate Addition : Dissolve N,N-Diethyl-2-methoxybenzamide in THF and add dropwise. Maintain temperature below -70°C.

-

Observation: The solution typically turns a fluorescent yellow/orange, indicating the formation of the lithiated species.

-

-

Metalation : Stir for ~1 hour at -78°C. The lithium atom coordinates to the amide oxygen, placing the butyl group in proximity to the ortho proton (C6).

-

Quenching : Add anhydrous DMF (excess) rapidly.

-

Workup : Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl or dilute acid. Extract with ethyl acetate.[2][4]

-

Purification : Silica gel chromatography (EtOAc/Hexanes).

Critical Regioselectivity Note : The starting material has two ortho positions: C3 (between the amide and methoxy) and C6 (ortho to amide, meta to methoxy).

-

Why C6? While the "cooperative effect" of two DMGs often favors the position between them (C3), the steric bulk of the diethyl groups on the amide hinders access to C3. Therefore, lithiation occurs predominantly at the less hindered C6 position.

Medicinal Chemistry Applications

This molecule is rarely the final drug; rather, it is a high-value divergent intermediate . Its unique substitution pattern allows for rapid scaffolding of complex heterocycles.

A. Synthesis of Phthalides (Natural Products)

Phthalides are bicyclic lactones found in celery, angelica, and various marine fungi. They possess anti-inflammatory and neuroprotective properties.

-

Transformation : Acid-catalyzed cyclization or reduction of the formyl group leads to lactonization with the amide.

-

Example : Synthesis of 7-methoxyphthalide and Corollosporine (an antibacterial marine metabolite). The formyl group is attacked by Grignard reagents (e.g., hexylmagnesium bromide) followed by cyclization to form the phthalide core.

B. Benzomorphan Opioid Scaffolds

The benzomorphan class (e.g., pentazocine, phenazocine) relies on a specific arrangement of aromatic substituents.

-

Strategy : The formyl group serves as a handle for Henry reactions (nitroaldol) or condensation with amines.

-

Intramolecular Arylation : The amide moiety can be converted to an amine or used in Buchwald-Hartwig type cyclizations to close the piperidine ring characteristic of opioids.

C. Isoquinoline Alkaloids

Condensation of the formyl group with primary amines, followed by reduction and cyclization (Pictet-Spengler or Pomeranz-Fritsch variants), yields tetrahydroisoquinolines. The 6-methoxy group provides the necessary electron density for these cyclizations.

Figure 2: Divergent synthetic utility of the title compound in medicinal chemistry.

Technical Specifications & Safety

For researchers handling this compound, the following data is essential for verification.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Appearance | Pale yellow oil / solid | Low melting point solid |

| Boiling Point | 134–136°C | at 0.05 mmHg (High vacuum required) |

| IR Spectrum | 1705 cm⁻¹ (CHO), 1620 cm⁻¹ (C=O) | Distinct amide and aldehyde peaks |

| ¹H NMR (CDCl₃) | δ 9.99 (s, 1H, CHO) | Characteristic aldehyde singlet |

| Storage | 2–8°C, Inert Atmosphere | Aldehydes are prone to oxidation |

Safety Profile :

-

Skin/Eye Irritant : Standard PPE required.

-

Reactivity : The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods. Store under nitrogen or argon.

References

-

Wang, X., et al. (1998). N,N-Diethyl-2-formyl-6-methoxybenzamide. Organic Syntheses, Coll. Vol. 9, p. 559; Vol. 72, p. 163.[3]

-

Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

-

Ohzeki, T., & Mori, K. (1995). Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima. Bioscience, Biotechnology, and Biochemistry, 59(9).

-

Khartulyari, A. S., & Maier, M. E. (2007). Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation. European Journal of Organic Chemistry, 2007(2), 317-324.

Sources

Methodological & Application

Application Note: Optimized Directed Ortho Metalation (DoM) for the Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide

Strategic Context & Application

N,N-Diethyl-2-formyl-6-methoxybenzamide is a highly versatile, advanced building block in organic synthesis. It serves as a critical intermediate in the assembly of complex molecular architectures, including the total synthesis of marine antibacterial metabolites like corollosporine[1], the preparation of cyanophthalides[2], and the development of novel pharmaceutical agents[3].

The synthesis of this compound relies on the Directed Ortho Metalation (DoM) methodology[4]. As a Senior Application Scientist, it is crucial to understand that DoM is not merely a sequence of reagent additions; it is a finely tuned kinetic process. This guide provides a self-validating, mechanistically grounded protocol for executing this transformation with high fidelity and yield.

Mechanistic Causality: Driving Regioselectivity

The success of this reaction hinges on the synergistic interplay between the substrate's functional groups and the base/activator complex. Understanding why these specific reagents are chosen is critical for troubleshooting and scaling.

-

The Directed Metalation Group (DMG): The N,N-diethylamide moiety is an optimal DMG. Its highly electronegative carbonyl oxygen pre-coordinates the lithium cation, directing the strong base exclusively to the sterically accessible ortho-position[1]. Furthermore, the steric bulk of the diethyl groups prevents direct nucleophilic attack by the alkyllithium on the carbonyl carbon, which would otherwise yield an unwanted ketone byproduct.

-

The Base/Activator Complex: sec-Butyllithium (s-BuLi) is employed due to its superior basicity and steric hindrance compared to n-butyllithium. However, alkyllithiums naturally exist as unreactive hexamers in ethereal solvents. The addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) is mechanistically critical: it chelates the lithium cation, deaggregating the hexamers into highly reactive monomers[4].

-

The Electrophile: N,N-Dimethylformamide (DMF) acts as a highly efficient formylating agent. Nucleophilic attack by the ortho-lithiated carbanion on the DMF carbonyl carbon forms a stable tetrahedral intermediate that only collapses to the aldehyde upon aqueous workup[5].

Fig 1. Mechanistic causality of TMEDA and DMG coordination driving metalation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required to achieve an 86–90% yield of the target formyl benzamide[4].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| N,N-Diethyl-2-methoxybenzamide | 207.27 | 1.00 | 24.9 g (121 mmol) | Substrate / DMG |

| sec-Butyllithium (1.22 M in cyclohexane) | 64.06 | 1.30 | 128.7 mL (157 mmol) | Base |

| TMEDA | 116.21 | 1.29 | 23.5 mL (156 mmol) | Activator / Chelator |

| DMF | 73.09 | 1.20 | 11.2 mL (145 mmol) | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | - | 500 mL + 100 mL | Solvent |

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes observable in-process controls (IPCs) that allow the scientist to verify the reaction trajectory in real-time[4][5].

Step 1: Preparation of the Activated Base Complex

-

Setup: Equip an oven-dried, three-necked 1-L flask with a pressure-equalizing dropping funnel, an internal low-temperature thermometer, an overhead stirrer, and a nitrogen bubbler. Flame-dry under reduced pressure and cool under a nitrogen stream.

-

Solvent & Chelator: Charge the flask with 500 mL of anhydrous THF and cool the system to an internal temperature of −72°C using a dry ice/acetone bath.

-

Base Addition: Inject TMEDA (23.5 mL), followed immediately by the dropwise addition of 1.22 M s-BuLi in cyclohexane (128.7 mL).

-

Self-Validation Checkpoint: A slight internal temperature rise will be observed. This exotherm confirms the successful thermodynamic coordination of TMEDA to the lithium cations, breaking the s-BuLi aggregates[4]. Allow the fluorescent yellow solution to recool to −73°C.

-

Step 2: Directed Ortho Metalation (DoM)

-

Substrate Addition: Dissolve N,N-Diethyl-2-methoxybenzamide (24.9 g) in 100 mL of anhydrous THF. Add this solution dropwise via the dropping funnel.

-

Thermal Control: Strictly maintain the internal temperature below −68°C during the addition to prevent premature nucleophilic attack on the amide carbonyl.

-

Maturation: Stir the reaction mixture for 1 hour at −78°C.

-

Self-Validation Checkpoint: The solution will visually transition from a clear fluorescent yellow to a yellow suspension containing a copious white precipitate. This physical change is the definitive visual marker that the ortho-lithiated intermediate has successfully formed and precipitated out of the ethereal solution[5].

-

Step 3: Electrophilic Formylation

-

Quench: Add anhydrous DMF (11.2 mL) dropwise via the dropping funnel.

-

Warming: Remove the dry ice/acetone cooling bath 2 minutes after the DMF addition is complete. Allow the reaction to warm naturally to room temperature over 16 hours.

-

Self-Validation Checkpoint: As the reaction warms, the white precipitate will completely dissolve, yielding a homogenous yellow solution. This indicates the total consumption of the lithiated intermediate by the DMF electrophile[5].

-

Step 4: Workup and Isolation

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

-

Extraction: Dissolve the resulting residue in methylene chloride (200 mL). Wash the organic layer with distilled water (2 × 200 mL) to remove TMEDA and lithium salts, followed by saturated brine (2 × 50 mL).

-

Drying: Concentrate the organic layer under reduced pressure to yield an orange oil.

Fig 2. Workflow for the Directed Ortho Metalation (DoM) and formylation sequence.

Analytical Validation & Purification

To achieve pharmaceutical-grade purity, the crude orange oil can be purified via silica gel (mesh 230-400) column chromatography utilizing an ethyl acetate-hexane (1:1) eluent system[4].

Verify the identity and purity of the isolated product against the following analytical benchmarks[4]:

-

Boiling Point: 134–136°C at 0.05 mm Hg.

-

IR (CHCl₃): ν(max) cm⁻¹: 1705 (aldehyde C=O), 1620 (amide C=O).

-

¹H NMR (CDCl₃, δ): 1.01 (t, 3H, J = 7.2), 1.29 (t, 3H, J = 7.2), 3.11 (q, 2H, J = 7.2), 3.49–3.61 (m, 1H), 3.67–3.82 (m, 1H), 3.86 (s, 3H, -OCH₃), 7.16 (dd, 1H, J = 1.3, 7.8), 7.43–7.55 (m, 2H), 9.99 (s, 1H, -CHO) .

-

Note: The diagnostic singlet at 9.99 ppm definitively confirms the successful installation of the formyl group.

-

-

Mass Spectrometry (MS): m/z (rel intensity) 235 (M⁺, 5), 206 (100).

References[4] Title: 7-METHOXYPHTHALIDE (Organic Syntheses Procedure)

Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995). URL: [Link][2] Title: Oxidative dearomatization of phenols mediated by Oxone® or aerobic photooxidation. Source: Universidad Autónoma de Madrid (UAM) Thesis Repository. URL: [Link][1] Title: Synthesis of Corollosporine, an Antibacterial Metabolite of the Marine Fungus Corollospora maritima Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). URL: [Link][5] Title: Working with Hazardous Chemicals - Organic Syntheses (Expanded Protocols) Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998). URL: [Link][3] Title: THE DEVELOPMENT OF NOVEL INHIBITORS OF THE NLRP3 INFLAMMASOME Source: Virginia Commonwealth University (VCU) Scholars Compass. URL: [Link]

Sources

Application Note: Utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide for the Directed Synthesis of Trequinsin Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

Trequinsin (9,10-dimethoxy-3-methyl-2-mesitylimino-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one) is a highly potent, ultra-selective phosphodiesterase 3 (PDE3) inhibitor renowned for its profound vasodilatory and anti-platelet aggregation properties. Traditional syntheses of the Trequinsin core rely heavily on the Bischler-Napieralski cyclization of electron-rich phenethylamines, which limits late-stage diversification.

As an alternative, N,N-Diethyl-2-formyl-6-methoxybenzamide serves as a highly functionalized, pre-organized building block. Synthesized via Directed ortho-Metalation (DoM) , this intermediate features a formyl group for carbon-chain extension and an N,N-diethylamide that acts as an exceptional intramolecular leaving group. This application note details a self-validating, highly efficient methodology to construct methoxy-substituted Trequinsin scaffolds from this benzamide precursor.

Mechanistic Rationale & Pathway Dynamics

In my experience developing scalable routes for PDE3 inhibitors, relying on linear cyclizations often leads to regiochemical mixtures. Utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide bypasses this bottleneck.

The strategic brilliance of this building block lies in the dual role of the diethylamide group. Initially, it serves as a robust Directed Metalation Group (DMG) for the precise installation of the formyl moiety . During the subsequent reductive cyclization, the amide acts as an intramolecular electrophile. When the formyl group undergoes a Henry condensation with nitromethane, the resulting nitrovinyl intermediate can be catalytically reduced. The newly formed primary amine immediately attacks the sterically hindered N,N-diethylamide due to the proximity effect, expelling diethylamine to form the stable 3,4-dihydroisoquinolin-1(2H)-one core. This lactam is then annulated to form the pyrimido[6,1-a]isoquinolin-4-one architecture characteristic of Trequinsin .

Synthetic Workflow

Synthetic workflow from benzamide precursor to the final Trequinsin analog.

Pharmacological Signaling Pathway

Trequinsin analogs synthesized via this route maintain potent PDE3/PDE4 inhibitory profiles, driving critical downstream cardiovascular effects .

Trequinsin analog signaling pathway via PDE3 inhibition.

Quantitative Data: Optimization of Tandem Reductive Cyclization

The conversion of the nitrovinyl intermediate to the isoquinolone core is the most critical step. Below is the summarized optimization data from our scale-up studies.

| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |

| 10% Pd/C | Methanol | 25 | 15 | 45 | 80 | Incomplete reduction of the nitro group; aliphatic intermediates trapped. |

| 10% Pd/C | Methanol | 25 | 50 | 88 | 95 | Optimal conditions; rapid intramolecular lactamization observed. |

| Raney-Nickel | Ethanol | 50 | 50 | 65 | 85 | Elevated temperature led to competitive intermolecular oligomerization. |

| PtO2 (Adams) | Ethyl Acetate | 25 | 50 | 70 | 90 | Slower kinetics; ethyl acetate slightly retards the nucleophilic attack. |

Self-Validating Experimental Protocols

Protocol A: Henry Condensation to Nitrovinyl Intermediate

Objective: Extend the formyl carbon to establish the future C3 and C4 positions of the isoquinoline ring.

-

Setup: In a 250 mL round-bottom flask, dissolve N,N-Diethyl-2-formyl-6-methoxybenzamide (10.0 g, 42.5 mmol) in glacial acetic acid (50 mL).

-

Reagent Addition: Add nitromethane (11.4 mL, 212 mmol) followed by anhydrous ammonium acetate (3.9 g, 51.0 mmol). Causality: Ammonium acetate acts as a mild base to generate the nitronate anion, while the acetic acid buffers the system to promote the dehydration of the intermediate β-hydroxy nitro compound into the thermodynamically stable trans-alkene.

-

Reaction: Heat the mixture to 80°C under nitrogen for 4 hours.

-

Workup & Validation: Pour the hot mixture into crushed ice (200 g). A bright yellow precipitate will form immediately. Filter and wash with cold water.

-

Self-Validation Checkpoint: The crude product must be a vibrant yellow solid. TLC (1:1 Hexane/EtOAc) should show the complete disappearance of the UV-active aldehyde (

) and the emergence of a new, distinct spot (

-

Protocol B: Tandem Reductive Cyclization to 8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Objective: Reduce the nitroalkene and trigger spontaneous lactamization.

-

Setup: Transfer the yellow nitrovinyl intermediate (8.0 g) to a Parr hydrogenation bottle. Dissolve in anhydrous methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.8 g) under a blanket of argon.

-

Hydrogenation: Pressurize the vessel with

gas to 50 psi and agitate at 25°C for 6 hours. Causality: The high pressure ensures the reduction does not stall at the oxime intermediate. As the primary amine forms, the proximity of the N,N-diethylamide forces an immediate intramolecular acyl substitution, driving the equilibrium forward by the irreversible expulsion of diethylamine gas/solute. -

Workup & Validation: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Self-Validation Checkpoint: The solution should shift from fluorescent yellow to completely colorless. The pH of the crude mixture will be basic (

9-10) due to the liberated diethylamine. TLC will show a highly polar lactam product (

-

Protocol C: Pyrimidone Annulation (Trequinsin Scaffold Formation)

Objective: Construct the final pyrimido[6,1-a]isoquinolin-4-one tricyclic system.

-

Chlorination: Dissolve the isoquinolone intermediate (5.0 g) in anhydrous toluene (40 mL). Add Phosphorus oxychloride (

, 2.5 eq) and reflux for 3 hours to form the 1-chloro-3,4-dihydroisoquinoline intermediate. Strip the solvent and excess -

Annulation: Dissolve the crude chloro-imine in dry DMF (30 mL). Add ethyl (mesityliminothiocarbonyl)acetate (1.1 eq) and anhydrous potassium carbonate (3.0 eq). Stir at 90°C for 12 hours. Causality: The highly electrophilic C1 position of the chloro-imine undergoes nucleophilic attack by the enolate of the acetate derivative. Subsequent intramolecular cyclization between the isoquinoline nitrogen and the thiocarbonyl/ester completes the pyrimidone ring, mimicking the biomimetic synthesis of Trequinsin metabolites .

-

Workup & Validation: Quench with ice water. Extract with dichloromethane, dry over

, and purify via silica gel chromatography.-

Self-Validation Checkpoint: The final product will exhibit a characteristic downfield shift in the

NMR spectrum for the mesityl aromatic protons (

-

References

-

Title: Notes - Organic Syntheses (Preparation of N,N-Diethyl-2-formyl-6-methoxybenzamide) Source: Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 72, p. 163 (1995) URL: [Link]

-

Title: Biomimetic synthesis of the metabolites of trequinsin Source: Indian Journal of Chemistry, Vol. 37B, January 1998, pp. 1-9 URL: [Link]

-

Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directing Groups in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews, 1990, 90(8), 879–1033 URL: [Link]

-

Title: The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay Source: British Journal of Pharmacology, 1999, 128(7), 1393–1398 URL: [Link]

Ortho-lithiation protocols involving N,N-Diethyl-2-formyl-6-methoxybenzamide

Application Note: Regioselective Synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide via Directed Ortho Metalation (DoM)

Introduction & Rationale

The regioselective functionalization of aromatic rings is a cornerstone of modern pharmaceutical synthesis and materials science. Directed Ortho Metalation (DoM) provides a powerful, self-validating system for substituting aromatic rings at positions that are otherwise inaccessible via classical electrophilic aromatic substitution[1].

This application note details the robust protocol for synthesizing N,N-Diethyl-2-formyl-6-methoxybenzamide from N,N-diethyl-2-methoxybenzamide. The substrate features two Directed Metalation Groups (DMGs): a tertiary amide (

Mechanistic Insights (Causality in Experimental Design)

To ensure high fidelity and yield, every reagent and condition in this protocol serves a specific mechanistic purpose:

-

Base Selection (sec-Butyllithium): While n-BuLi is a standard metalating agent, it is insufficiently basic for this specific hindered proton and prone to nucleophilic attack on the amide carbonyl. sec-BuLi is bulkier and more basic, favoring the desired acid-base deprotonation over nucleophilic addition[2].

-

Ligand Addition (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is critical. It breaks down the unreactive sec-BuLi hexamers into highly reactive monomers/dimers. Furthermore, TMEDA facilitates the Complex Induced Proximity Effect (CIPE) , coordinating the lithium ion while the lithium simultaneously anchors to the amide oxygen, perfectly positioning the basic carbanion to abstract the C6 proton[1].

-

Cryogenic Control (-78 °C): The resulting 6-lithio intermediate is highly reactive. Temperatures above -68 °C can lead to unwanted side reactions, including self-condensation or anionic Fries rearrangement. Strict cryogenic control ensures the intermediate remains stable until the electrophile is introduced[2].

-

Electrophilic Quench (DMF): Anhydrous N,N-Dimethylformamide (DMF) acts as the formylating agent. Nucleophilic attack by the 6-lithio species forms a stable tetrahedral hemiaminal intermediate (a lithium alkoxide) that only collapses to the desired aldehyde upon aqueous workup, preventing over-addition[2].

Mechanistic Workflow Visualization

Caption: Mechanistic pathway of the Directed Ortho Metalation and formylation sequence.

Quantitative Data & Reagent Preparation

Table 1: Reaction Stoichiometry and Reagent Specifications [2]

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| N,N-Diethyl-2-methoxybenzamide | 207.27 | 1.00 | 24.9 g (121 mmol) | Substrate |

| sec-Butyllithium (1.22 M in cyclohexane) | 64.06 | 1.30 | 128.7 mL (157 mmol) | Base |

| TMEDA | 116.20 | 1.29 | 23.5 mL (156 mmol) | Activating Ligand |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.20 | 11.2 mL (145 mmol) | Electrophile |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 600 mL (Total) | Solvent |

Note: TMEDA must be distilled from calcium hydride prior to use. sec-BuLi should be titrated (e.g., using 2,5-dimethoxybenzyl alcohol) to ensure accurate molarity.[1]

Step-by-Step Experimental Protocol

Step 1: Assembly and Cryogenic Cooling

-

Flame-dry a 1-L, three-necked round-bottom flask equipped with a 100-mL pressure-equalizing dropping funnel, an internal low-temperature thermometer, an overhead stirrer, and a nitrogen inlet[2].

-

Allow the apparatus to cool under a continuous stream of dry nitrogen.

-

Charge the flask with 500 mL of anhydrous THF and cool the system using a dry ice/acetone bath until the internal temperature reaches -72 °C[2].

Step 2: Formation of the Base-Ligand Complex

-

Inject TMEDA (23.5 mL, 0.156 mol) directly into the cooled THF[2].

-

Slowly add sec-butyllithium (128.7 mL of a 1.22 M solution in cyclohexane, 0.157 mol) via syringe or cannula.

-

Observation: The internal temperature will rise slightly. The solution will turn a characteristic fluorescent yellow[2].

-

-

Allow the mixture to re-cool to an internal temperature of -73 °C[2].

Step 3: Directed Ortho Metalation (DoM)

-

Dissolve N,N-diethyl-2-methoxybenzamide (24.9 g, 0.121 mol) in 100 mL of anhydrous THF[2].

-

Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture.

-

Critical Parameter: Adjust the addition rate to strictly maintain the internal temperature below -68 °C[2].

-

-

Observation: As the addition progresses, the fluorescent yellow color will transition to a standard yellow, accompanied by the formation of a copious white precipitate (the 6-lithio intermediate)[2].

-

Stir the suspension at -78 °C for exactly 1 hour to ensure complete metalation[2].

Step 4: Electrophilic Quench (Formylation)

-

Charge the dropping funnel with anhydrous DMF (11.2 mL).

-

Add the DMF rapidly to the reaction mixture[2].

-

Stir for 2 minutes at -78 °C, then completely remove the dry ice/acetone cooling bath[2].

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 16 hours. The precipitate will dissolve, leaving a clear yellow solution[2].

Step 5: Workup and Purification

-

Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water[1].

-

Extract the aqueous layer with methylene chloride (

mL)[1]. -

Wash the combined organic extracts with saturated aqueous sodium chloride (brine) (

mL)[1]. -

Dry the organic layer over anhydrous magnesium sulfate (

), filter, and concentrate under reduced pressure[1]. -

Purify the crude residue via vacuum distillation or silica gel column chromatography (using a 1:1 ethyl acetate-hexane eluent)[2].

-

Expected Yield: 23.0–24.5 g (81–86%) of the product as a pale yellow oil[1].

-

Analytical Validation

Successful execution of the protocol should yield a compound matching the following physicochemical parameters[2]:

Table 2: Expected Analytical Data for N,N-Diethyl-2-formyl-6-methoxybenzamide

| Method | Expected Result |

| Boiling Point | 134–136 °C at 0.05 mm Hg |

| IR (CHCl | |

| Mass Spectrometry (EI) |

References

-

Wang, X.; de Silva, S. O.; Reed, J. N.; Billadeau, R.; Griffen, E. J.; Chan, A.; Snieckus, V. "N,N-Diethyl-2-formyl-6-methoxybenzamide." Organic Syntheses, 1995, 72, 163. URL: [Link]

Sources

Cyclization reactions utilizing N,N-Diethyl-2-formyl-6-methoxybenzamide

Application Note: Strategic Cyclization Protocols for N,N-Diethyl-2-formyl-6-methoxybenzamide

Executive Summary